molecular formula C10H9ClFNO B2957710 2-Chloro-1-(6-fluoro-2,3-dihydroindol-1-yl)ethanone CAS No. 1379347-46-2

2-Chloro-1-(6-fluoro-2,3-dihydroindol-1-yl)ethanone

Cat. No. B2957710
CAS RN: 1379347-46-2
M. Wt: 213.64
InChI Key: HQXMTYYNTYCQSR-UHFFFAOYSA-N
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Description

“2-Chloro-1-(6-fluoro-2,3-dihydroindol-1-yl)ethanone” is a chemical compound with the molecular formula C10H9ClFNO . It is a derivative of indole, a heterocyclic compound that is widely found in nature and has significant biological potential .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(6-fluoro-2,3-dihydroindol-1-yl)ethanone” consists of a benzene ring, a fluorine atom, and a dihydro-pyran ring . The dihydro-pyran ring is in a half-chair conformation .

Future Directions

Indole derivatives, including “2-Chloro-1-(6-fluoro-2,3-dihydroindol-1-yl)ethanone”, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-chloro-1-(6-fluoro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-6-10(14)13-4-3-7-1-2-8(12)5-9(7)13/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXMTYYNTYCQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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